molecular formula C29H45N9O6 B12559423 L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine CAS No. 179119-75-6

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine

Cat. No.: B12559423
CAS No.: 179119-75-6
M. Wt: 615.7 g/mol
InChI Key: WPLGSZNSEQILJO-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine is a peptide compound composed of the amino acids leucine, proline, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification to ensure the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the histidine residues, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine, while substitution reactions can yield peptide analogs with altered sequences.

Scientific Research Applications

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine has several scientific research applications:

    Chemistry: Studied for its chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its role in biological processes and interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.

    Industry: Used in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): Another peptide with similar amino acid composition but a cyclic structure.

    L-Leucyl-L-prolyl-L-histidyl-L-histidine: A shorter peptide with a similar sequence.

Uniqueness

L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its longer chain and specific arrangement of residues may result in different interactions and effects compared to shorter or cyclic peptides.

Properties

CAS No.

179119-75-6

Molecular Formula

C29H45N9O6

Molecular Weight

615.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C29H45N9O6/c1-16(2)8-20(30)25(39)36-22(9-17(3)4)28(42)38-7-5-6-24(38)27(41)35-21(10-18-12-31-14-33-18)26(40)37-23(29(43)44)11-19-13-32-15-34-19/h12-17,20-24H,5-11,30H2,1-4H3,(H,31,33)(H,32,34)(H,35,41)(H,36,39)(H,37,40)(H,43,44)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

WPLGSZNSEQILJO-LSBAASHUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.